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Compound of Interest

Compound Name: Phenyl triflimide

Cat. No.: B033088

An In-depth Examination of N-Phenyl-bis(trifluoromethanesulfonimide) for Applications in
Organic Synthesis and Drug Discovery

Abstract

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as Phenyl triflimide, with
CAS number 37595-74-7, is a highly stable and versatile reagent in modern organic synthesis.
[1] Characterized by its two potent electron-withdrawing trifluoromethylsulfonyl groups attached
to an aniline backbone, this crystalline solid has become an invaluable tool for the triflation of a
wide range of substrates, including phenols, amines, and carbonyl compounds.[2][3][4] Its
application facilitates the formation of triflates, which are excellent leaving groups, thereby
enabling a variety of subsequent transformations such as nucleophilic substitutions and
palladium-catalyzed cross-coupling reactions.[5][6] This technical guide provides a
comprehensive overview of Phenyl triflimide, including its physicochemical properties,
detailed experimental protocols for its synthesis and key applications, and its role in the
synthesis of pharmaceutically active compounds.

Physicochemical Properties

Phenyl triflimide is a white to off-white crystalline solid that is stable and relatively easy to
handle compared to other triflating agents like triflic anhydride.[1][7] Its key physical and
chemical properties are summarized in the table below.
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Property Value References
CAS Number 37595-74-7 [8]
Molecular Formula CsHsFsNO4S:2 [2]
Molecular Weight 357.25 g/mol [2][8]
Melting Point 100-102 °C [21[71[8]
Boiling Point 305.3 °C (Predicted) [2]
Appearance White to off-white powder or 7]

crystals

Soluble in water and methanol.
Solubility Slightly soluble in chloroform [2][9]

and ethyl acetate.

Purity Typically =298% (GC or HPLC) [6][10]

Synthesis of Phenyl Triflimide

A common method for the preparation of N-phenyl-bis(trifluoromethanesulfonimide) involves
the reaction of aniline with a trifluoromethanesulfonylating reagent in the presence of a base.[3]
A patented method describes a two-step process using trifluoromethanesulfonyl fluoride.[11]

Experimental Protocol: Synthesis from
Trifluoromethanesulfonyl Fluoride[2][11]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide
e In a suitable reactor, add aniline (9.3 kg), acetonitrile (40 L), and triethylenediamine (13 kg).
» Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (20 kg).

e The reaction mixture is stirred at 40°C for 8 hours. The pressure is monitored until it
stabilizes.

o Excess trifluoromethanesulfonyl fluoride is recovered.
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e The solvent (acetonitrile) is removed by distillation.

Step 2: Formation of N-phenyl-bis(trifluoromethanesulfonimide)

To the reactor containing the N-phenyl trifluoromethanesulfonamide intermediate, add
dichloromethane (40 L) and 4-dimethylaminopyridine (DMAP) (0.4 kg).

Introduce trifluoromethanesulfonyl fluoride gas (20 kg) again.

The reaction is sealed and stirred for 15 hours, monitoring the pressure drop.

Recover the excess trifluoromethanesulfonyl fluoride.

The final product is isolated and purified, typically by recrystallization, to yield N-phenyl-
bis(trifluoromethanesulfonimide) with high purity (>99%) and an isolated yield of 90-92%.[2]
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Caption: Synthesis of Phenyl Triflimide.
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Applications in Organic Synthesis

Phenyl triflimide is a premier reagent for the introduction of the trifluoromethanesulfonyl (triflyl)
group, which is an excellent leaving group. This reactivity is harnessed in numerous synthetic
transformations.

Triflation of Phenols and Alcohols

The conversion of phenols and alcohols to their corresponding triflates activates the hydroxyl
group for subsequent nucleophilic substitution or cross-coupling reactions.[12]

* In a septum-capped tube, mix the phenol (2.0 mmol), N-phenyl-
bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol,
830 mg).

e Add tetrahydrofuran (THF) (3.0 mL) to the mixture.
e Heat the reaction mixture to 120°C for 6 minutes using a microwave synthesizer.

o After cooling, the reaction mixture is worked up and the aryl triflate product is purified,
typically by flash chromatography. Isolated yields are generally in the range of 69-91%.[13]

Formation of Enol Triflates

Enolizable ketones can be converted to enol triflates, which are versatile intermediates for
carbon-carbon bond formation.[5] Phenyl triflimide is often superior to triflic anhydride for this
transformation.[4]

e An oven-dried, three-necked, round-bottomed flask is charged with the B-tetralone (31.5
mmol) and tetrahydrofuran (120 mL) under an argon atmosphere.

e The flask is cooled to -20°C.
e Potassium tert-butoxide (31.5 mmol) is added slowly over 10 minutes.
¢ The mixture is warmed to 0°C and stirred for 1 hour.

e The solution is re-cooled to -20°C.
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N-phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol) is added to the solution.
The mixture is warmed to 0°C and stirred for 4 hours.
The reaction is monitored by TLC for completion.

The product, 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, is isolated and purified

by chromatography, with reported yields of 97-98%.[7]
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Caption: General Triflation Workflow.

Role in Drug Discovery and Development
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Phenyl triflimide plays a crucial, albeit indirect, role in drug discovery by enabling the
synthesis of complex, biologically active molecules. It is a key reagent in the synthesis of
several pharmaceutical agents and candidates.

Synthesis of Abiraterone Acetate

Abiraterone acetate is a drug used in the treatment of castration-resistant prostate cancer.[14]
Its synthesis can involve the formation of a key enol triflate intermediate using Phenyl
triflimide.[9][15]

A solution of prasterone acetate (1 g) and N-phenyl-bis(trifluoromethanesulfonimide) (1.3 g)
in tetrahydrofuran (15 ml) is cooled to -78 °C.

e A 0.5 M solution of potassium hexamethyldisilazane (KHMDS) in toluene (6.05 ml) is slowly
added.

e The reaction is maintained at -80 to -70 °C for 2 hours, then warmed to 0-5 °C for a further 2
hours.

e The resulting enaol triflate is then used in a subsequent palladium-catalyzed cross-coupling
reaction to introduce the pyridine moiety, leading to abiraterone acetate.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor
Agonists

S1P receptors are important targets in the treatment of autoimmune diseases like multiple
sclerosis.[10] Phenyl triflimide is used in the synthesis of S1P receptor agonists.[16] While
Phenyl triflimide itself does not interact with the S1P signaling pathway, it is instrumental in
creating the molecules that do. The synthesized agonist, upon phosphorylation in vivo, binds to
the S1P1 receptor, leading to its internalization and degradation. This prevents the egress of
lymphocytes from lymph nodes, thereby producing an immunosuppressive effect.
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Caption: Role of Phenyl Triflimide in S1P Pathway Modulation.
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Safety and Handling

Phenyl triflimide is an irritant and should be handled with appropriate personal protective
equipment (PPE).[6]

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[6][9]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[6][9]

e Handling: Use in a well-ventilated area or under a fume hood. Avoid formation of dust and
aerosols.[9]

o Storage: Store in a cool, dry place in a tightly sealed container. It is moisture sensitive.[9][15]

Conclusion

N-Phenyl-bis(trifluoromethanesulfonimide) is a robust and highly effective reagent for triflation
reactions in organic synthesis. Its stability, ease of handling, and high efficiency in converting
phenols, alcohols, and carbonyl compounds into their corresponding triflates make it an
indispensable tool for researchers. The utility of Phenyl triflimide extends significantly into the
realm of drug discovery and development, where it facilitates the synthesis of complex
pharmaceutical intermediates and active pharmaceutical ingredients. The detailed protocols
and data presented in this guide underscore its importance and provide a valuable resource for
scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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